-Acetylfuran is known for its distinctive aroma, often described as buttery, bread-like, or caramellic. This characteristic makes it a valuable compound in flavor and fragrance research. Scientists investigate its use in:
The potential biological activity of 2-acetylfuran is a growing area of scientific research. Studies are investigating its possible applications in:
2-Acetylfuran is an organic compound characterized by a furan ring with an acetyl group at the 2-position. Its molecular formula is C₆H₆O₂, and it has a low melting point of approximately 30 °C and a boiling point in the range of 168–169 °C. The compound exhibits a density of 1.0975 g/ml at 20 °C. It is recognized for its distinct aromatic profile, which includes sweet, nutty, and caramel-like notes, making it valuable in flavoring applications .
2-Acetylfuran has demonstrated notable biological activities. It serves as an intermediate in the synthesis of cefuroxime, a second-generation cephalosporin antibiotic used to treat bacterial infections. Additionally, it has been identified in studies related to aroma compounds that contribute to antioxidant properties in food products .
The synthesis of 2-acetylfuran can be accomplished through several methods:
The applications of 2-acetylfuran are diverse:
Research on 2-acetylfuran includes its interaction with other compounds and its role in complex chemical processes. For instance:
Several compounds share structural similarities with 2-acetylfuran. Here are some notable examples:
Compound Name | Structure | Unique Features |
---|---|---|
Isomaltol | Hydroxy group at 3-position | Used as a sugar substitute; less aromatic than 2-acetylfuran |
2-Furoic Acid | Carboxylic acid at 2-position | Used in polymer production; more polar than 2-acetylfuran |
5-Acetyl-2-furancarboxylic Acid | Carboxylic acid at 5-position | Exhibits different reactivity patterns; used in pharmaceuticals |
Uniqueness of 2-Acetylfuran: Its distinct flavor profile and utility as an intermediate in pharmaceutical synthesis set it apart from these similar compounds. While others may serve specific industrial roles or have different functional groups, 2-acetylfuran's combination of aromatic qualities and versatility makes it particularly valuable.
The systematic IUPAC name for 2-acetylfuran is 1-(furan-2-yl)ethanone, reflecting its acetyl group (-COCH₃) attached to the second carbon of the furan ring. The planar furan ring contributes to its aromaticity, while the ketone group enables nucleophilic reactions.
Property | Value | Source |
---|---|---|
CAS Registry Number | 1192-62-7 | |
Molecular Formula | C₆H₆O₂ | |
Molecular Weight | 110.11 g/mol | |
Refractive Index (20°C) | 1.507 | |
Density (25°C) | 1.098 g/mL |
2-Acetylfuran was first synthesized in 1914 by Y. Ashina, who reacted 2-furonitrile with a methyl Grignard reagent (CH₃MgBr). This method yielded limited quantities due to side reactions but established the compound’s structural framework.
In the mid-20th century, researchers identified 2-acetylfuran as a precursor for cefuroxime, a second-generation cephalosporin antibiotic. Reaction with aqueous sodium nitrite produced 2-furanyloxoacetic acid, a key intermediate.
By the 1970s, Friedel-Crafts acylation emerged as the dominant industrial method. Using acetic anhydride and furan with Lewis acid catalysts (e.g., ZnCl₂), this approach achieved yields exceeding 90% under optimized conditions. A 2008 study demonstrated vapor-phase acylation over ferrite catalysts, achieving 89% yield at 573 K.
Recent patents, such as CN102702143B (2012) and CN101357910A (2008), highlight improved catalytic systems. For example, zinc chloride with acetic acid reduced raw material ratios (furan:acetic anhydride from 1:1.5 to 1:1.06) and simplified purification. The 2013 DTIC report further advanced synthesis routes using phosphoric acid-modified zeolites.
The molecular structure of 2-acetylfuran is characterized by the existence of two distinct conformers, designated as anti and syn, which differ in the spatial orientation of the carbonyl group relative to the oxygen atom in the furan ring [4]. This conformational behavior arises from the rotation about the bond connecting the acetyl group to the furan ring, specifically regarding the position of the carbonyl group with respect to the O1-C2 bond of the furan ring [4].
Microwave spectroscopy studies have confirmed the presence of both conformers in the gas phase, with the anti-conformer being energetically more favorable than the syn-conformer [4]. The conformational preference is influenced by electronic and steric factors, where the anti-conformer minimizes unfavorable interactions between the carbonyl oxygen and the furan ring oxygen.
High-resolution microwave spectroscopy combined with quantum chemistry calculations has enabled the precise determination of molecular geometry parameters for 2-acetylfuran. The experimental determination of bond lengths and bond angles has been achieved through heavy atom substitution and semi-experimental equilibrium structure analysis [4]. The structural parameters were obtained by analyzing the spectra of all ¹³C- and ¹⁸O-isotopologues of the energetically more favorable anti-conformer [4].
The furan ring exhibits typical aromatic characteristics with carbon-carbon bond lengths in the aromatic range. The attachment of the acetyl group introduces additional structural complexity, particularly in the region where the acetyl substituent connects to the furan ring. The acetyl group maintains its characteristic ketone geometry with a planar arrangement around the carbonyl carbon.
A significant structural feature of 2-acetylfuran is the internal rotation of the acetyl methyl group. Microwave spectroscopy has revealed splittings arising from the internal rotation of the acetyl methyl group for both conformers [4]. The torsional barrier for methyl internal rotation has been precisely determined to be approximately 319 cm⁻¹ in the anti-conformer and 239.780(13) cm⁻¹ in the syn-conformer [4].
This difference in torsional barriers between conformers demonstrates that conformational effects play a decisive role in determining the energy landscape for methyl rotation [4]. The barrier height variation reflects the different electronic environments experienced by the methyl group in each conformer, with the syn-conformer exhibiting a lower barrier due to reduced steric hindrance.
The molecular electronic structure of 2-acetylfuran combines the aromatic character of the furan ring with the electron-withdrawing nature of the acetyl group. The furan ring contributes four π electrons to the aromatic system, while the acetyl group serves as an electron-withdrawing substituent that affects the electron density distribution throughout the molecule.
The carbonyl group in the acetyl substituent exhibits typical ketone characteristics with a carbon-oxygen double bond length consistent with sp² hybridization at the carbonyl carbon. The electronic conjugation between the furan ring and the acetyl group influences the overall electronic distribution and contributes to the molecule's chemical reactivity.
Infrared spectroscopy provides valuable structural information for 2-acetylfuran through characteristic vibrational frequencies. The infrared spectrum exhibits several diagnostic features that confirm the presence of both the furan ring and the acetyl functional group [3] [5] [6].
The carbonyl stretching vibration represents the most prominent feature in the infrared spectrum, appearing in the region characteristic of aromatic ketones. This absorption provides direct evidence for the ketone functionality within the acetyl group. The furan ring contributes characteristic C=C stretching vibrations in the aromatic region, while C-H stretching vibrations from both the furan ring and the methyl group appear in their respective regions.
Infrared spectroscopy has been particularly valuable for conformational studies of 2-acetylfuran. The spectrum from the pure liquid contains a large number of doublets, suggesting the existence of conformational equilibrium between the anti and syn forms [6]. This conformational equilibrium is strongly influenced by the dielectric constant of the medium, and the isomeric energy difference is very small, as revealed by the insensitivity of the equilibrium position to temperature changes [6].
Nuclear magnetic resonance spectroscopy provides detailed structural information about 2-acetylfuran through both proton (¹H) and carbon-13 (¹³C) NMR measurements.
¹H NMR spectroscopy reveals distinct chemical environments for different hydrogen atoms in the molecule [7] [8]. The spectrum recorded at 300 megahertz in acetone-d₆ shows characteristic signals for the furan ring protons and the acetyl methyl group [7] [8].
The furan ring protons appear in the aromatic region with chemical shifts between approximately 6.4 and 7.8 parts per million [7] [8]. These signals show the expected pattern for a 2-substituted furan ring, with three distinct proton environments corresponding to the H-3, H-4, and H-5 positions on the furan ring. The methyl group of the acetyl substituent appears as a singlet at approximately 2.4 parts per million [7] [8], characteristic of a methyl ketone.
The integration ratios confirm the expected molecular composition, with the aromatic region integrating for three protons and the methyl region integrating for three protons, consistent with the molecular formula C₆H₆O₂.
¹³C NMR spectroscopy provides information about the carbon framework of 2-acetylfuran. The spectrum is expected to show six distinct carbon signals corresponding to the six carbon atoms in the molecule. The carbonyl carbon appears in the characteristic ketone region between 190-220 parts per million [9] [10], while the aromatic carbons of the furan ring appear in the aromatic region between 100-160 parts per million [9] [10].
The methyl carbon of the acetyl group appears in the aliphatic region, typically around 20-30 parts per million [9] [10]. The chemical shift pattern provides confirmation of the molecular structure and allows for assignment of individual carbon atoms based on their electronic environments.
Mass spectrometry of 2-acetylfuran provides molecular ion confirmation and fragmentation pattern information that supports structural identification [1] [11]. The molecular ion peak appears at m/z 110, corresponding to the molecular weight of 110.11 g/mol [1] [11].
The fragmentation pattern in electron ionization mass spectrometry shows characteristic fragmentations [1]. Major fragment ions appear at m/z 95, 110, 39, 43, and 67 [1]. The base peak at m/z 95 likely corresponds to the loss of a methyl radical from the molecular ion, generating an acylium ion [M-CH₃]⁺. The fragment at m/z 43 corresponds to the acetyl cation [CH₃CO]⁺, which is characteristic of compounds containing acetyl groups.
Gas chromatography-mass spectrometry analysis confirms the molecular structure and provides additional fragmentation information [1]. The mass spectral fragmentation pattern is consistent with the proposed structure and assists in unambiguous identification of the compound.
2-Acetylfuran exhibits interesting phase behavior characteristics that reflect its molecular structure and intermolecular interactions. At room temperature, the compound exists as a low melting solid or liquid, depending on specific conditions [12] [13] [14] [15].
The melting point of 2-acetylfuran has been reported with slight variations across different sources. Values range from 26-32°C [14] [15] [16] [17] [18], with most reliable sources indicating a melting point around 28-30°C [13] [15]. This relatively low melting point is consistent with the molecular structure, which lacks extensive hydrogen bonding capabilities and exhibits moderate van der Waals interactions.
The boiling point varies significantly depending on the pressure conditions. Under reduced pressure (10 millimeters of mercury), the boiling point is reported as 67°C [14] [15] [16] [17]. At atmospheric pressure, the boiling point increases to approximately 168-173°C [12] [13]. This pressure dependence follows the expected behavior for organic compounds and provides valuable information for purification and handling procedures.
The density of 2-acetylfuran at 25°C is consistently reported as 1.098 g/mL [14] [15] [16] [17] [18]. This density value indicates that the compound is denser than water, which has implications for extraction procedures and phase separation processes. The specific gravity of 1.098 reflects the compact molecular packing in the liquid state [16] [18].
The refractive index, measured at 20°C using the sodium D-line (589 nanometers), ranges from 1.5060 to 1.5080 [3] [15], with many sources reporting a value of 1.507 [19] [16] [17] [18]. This refractive index value is characteristic of aromatic compounds and reflects the electronic structure of the molecule.
The vapor pressure characteristics of 2-acetylfuran have been determined through experimental measurements and theoretical calculations. At 25°C, the vapor pressure is reported as 0.772 millimeters of mercury [16] [18] or approximately 0.947 millimeters of mercury according to modified grain method calculations [20]. These values correspond to approximately 103-126 pascals [20].
Systematic vapor pressure measurements have been conducted as part of binary system studies [21]. These measurements provide accurate vapor pressure data that are essential for understanding the volatility behavior and designing separation processes. The vapor pressure data follow the expected temperature dependence and can be correlated using the Antoine equation [21].
The solubility behavior of 2-acetylfuran reflects its molecular structure and polarity. The compound is insoluble in water [13] [14] [15] [16] [18], which is expected due to the hydrophobic nature of the furan ring and the limited hydrogen bonding capability of the molecule.
In organic solvents, 2-acetylfuran shows good solubility. It is soluble in methanol [13], chloroform [22] [23], and other oxygenated solvents [24]. The solubility in methanol indicates some degree of polarity due to the ketone functionality, while solubility in chloroform demonstrates compatibility with moderately polar organic solvents.
Water solubility estimates based on computational methods suggest a solubility of approximately 39,100 mg/L or 61,573 mg/L [20], depending on the calculation method used. However, experimental observations consistently report the compound as insoluble in water, suggesting that computational estimates may overestimate the actual water solubility.
Thermochemical studies of 2-acetylfuran have provided important data regarding its enthalpy of formation and combustion properties. Experimental determination of the standard combustion energy and formation enthalpy has been conducted using calorimetric methods [25].
The enthalpy of formation provides fundamental thermodynamic information about the stability of the molecule relative to its constituent elements. These data are essential for understanding the energetics of chemical reactions involving 2-acetylfuran and for computational modeling of related chemical processes.
High-level quantum chemistry calculations have been employed to assess the accuracy of experimental thermochemical data [26]. The theoretical calculations using advanced methods provide benchmark values that can be compared with experimental measurements to validate or identify discrepancies in the available data.
Binary vapor-liquid equilibrium studies have been conducted for systems containing 2-acetylfuran with other furan derivatives [21]. These studies provide essential data for understanding the phase behavior in mixtures and are crucial for designing separation processes in industrial applications.
The vapor-liquid equilibrium data have been measured at different pressures (3.60 and 5.18 kilopascals) and correlated using established thermodynamic models including the nonrandom two-liquid, Wilson, and universal quasichemical models [21]. The successful correlation of experimental data with these models demonstrates the reliability of the measurements and provides predictive capability for process design.
The phase behavior studies also extend to ternary systems, where the vapor-liquid equilibrium of the ternary system containing 2-acetylfuran has been predicted using binary interaction parameters [21]. The predictions show good agreement with experimental data, validating the thermodynamic modeling approach.
The transport properties of 2-acetylfuran, including viscosity and thermal conductivity, are important for process design and equipment sizing. While specific experimental data for these properties are limited in the literature, they can be estimated using correlation methods based on molecular structure and other known physical properties.
Acute Toxic;Irritant